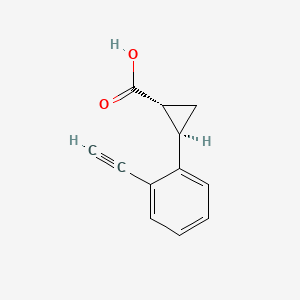
(1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a phenyl group substituted at the second position and an ethynyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene or carbenoid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclopropanation step and employing efficient purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation reactions to form various oxidized products.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of ethynyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the ethynyl and phenyl substituents, making it less complex.
2-Phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethynyl group.
2-(2-Ethynylphenyl)propanoic acid: Similar substituents but with a propanoic acid backbone instead of a cyclopropane ring.
Uniqueness: (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, phenyl group, and ethynyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c1-2-8-5-3-4-6-9(8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14)/t10-,11+/m0/s1 |
InChI Key |
ZMTWGIVKBPBMQI-WDEREUQCSA-N |
Isomeric SMILES |
C#CC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
C#CC1=CC=CC=C1C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)
![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)

![5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)



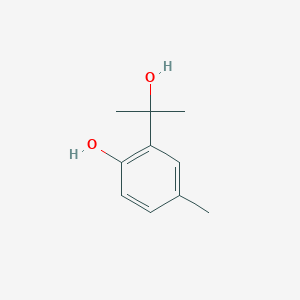
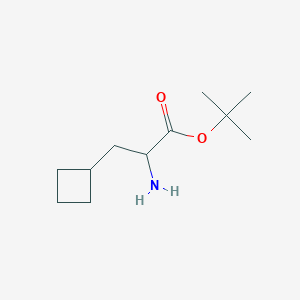
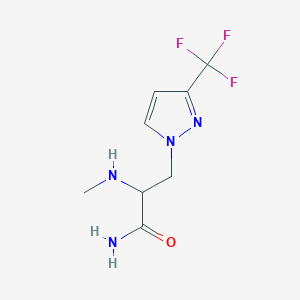
![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
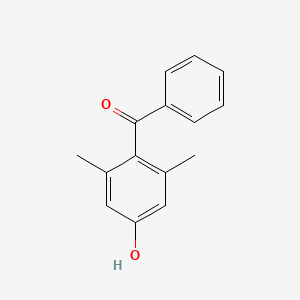
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
